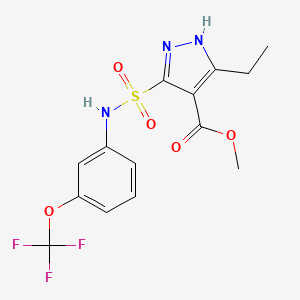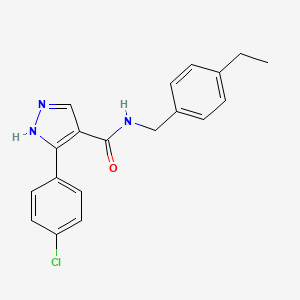![molecular formula C17H16ClN5O2 B11269414 5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269414.png)
5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the following structural formula:
C16H15ClN4OS
It contains a triazole ring, a chlorophenyl group, and a methoxybenzyl moiety. Let’s explore its properties and applications.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Here’s a simplified synthetic route:
Azide Formation: Start with an appropriate amine (e.g., 3-chloroaniline) and react it with sodium azide to form the azide intermediate.
Alkyne Formation: Prepare the alkyne (e.g., 2-methoxybenzyl bromide) through suitable synthetic methods.
Click Reaction: Combine the azide and alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding amine.
Azide Formation: Sodium azide, solvent (e.g., DMF or DMSO).
Alkyne Formation: Alkynes (e.g., terminal alkynes), base (e.g., NaOH or KOH).
Click Reaction: Copper catalyst (e.g., CuSO₄), solvent (e.g., THF).
Major Products: The major product is the desired 1,2,3-triazole-4-carboxamide.
科学的研究の応用
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: Its unique structure could lead to novel materials or catalysts.
作用機序
The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
特性
分子式 |
C17H16ClN5O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChIキー |
NFTSVPIDLOJFGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269339.png)
![N-benzyl-N-ethyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11269346.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/structure/B11269356.png)
![3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11269357.png)
![N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide](/img/structure/B11269358.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11269365.png)

![4-[(2-Methylbenzyl)sulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269377.png)

![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11269401.png)

![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269413.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11269418.png)
